Terbinafine hydrochloride
Overview
Description
- Terbinafine Hydrochloride (chemical formula: C21H26ClN) is a synthetic antifungal drug.
- It exhibits high lipophilicity, which leads to its accumulation in hair, skin, nails, and adipose tissue.
- Terbinafine is listed in the World Health Organization’s Essential Medicines List as an essential drug for basic healthcare systems .
Mechanism of Action
- Terbinafine hydrochloride is an allylamine antifungal used to treat dermatophyte infections of toenails and fingernails, as well as other fungal skin infections .
- This disruption of sterol biosynthesis weakens the fungal cell membrane, ultimately causing cell death .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Preparation Methods
- Terbinafine is primarily synthesized through chemical routes.
- Industrial production methods involve the condensation of 6,6-dimethylhept-2-en-4-yn-1-ylmethylamine with naphthalen-1-ylmethyl chloride.
- The reaction conditions and specific synthetic pathways are proprietary information held by the manufacturer.
Chemical Reactions Analysis
- Terbinafine undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include Lewis acids, bases, and oxidizing agents.
- Major products formed include derivatives of terbinafine with altered functional groups.
Scientific Research Applications
- Terbinafine is effective against skin fungi.
- Topical 1% cream or powder treats superficial infections like tinea corporis, tinea pedis, and other dermatophytoses.
- For onychomycosis (nail fungal infection), oral 250 mg tablets are prescribed, especially for infections caused by dermatophytes or Candida species.
- Research is ongoing for alternative topical therapies.
Comparison with Similar Compounds
- Terbinafine’s uniqueness lies in its potent antifungal activity and favorable pharmacokinetics.
- Similar compounds include azoles (e.g., fluconazole) and allylamines (e.g., naftifine).
Biological Activity
Terbinafine hydrochloride is a synthetic antifungal agent primarily used to treat dermatophyte infections, such as onychomycosis and tinea. Its biological activity is characterized by its mechanism of action, efficacy in clinical settings, and safety profile. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Terbinafine functions as an inhibitor of squalene epoxidase , an enzyme critical in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, terbinafine disrupts the synthesis of ergosterol, leading to the accumulation of squalene within fungal cells, which ultimately results in cell death. This mechanism is particularly effective against various dermatophytes and yeasts.
- Chemical Structure : this compound is chemically classified as N-[(2E)-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-methyl-1-naphthalenemethanamine hydrochloride.
- Selectivity : Terbinafine exhibits selectivity for the TASK3 potassium channel, with a pEC50 value of 6.2, indicating its potential role in modulating ion channels in addition to its antifungal properties .
Efficacy in Clinical Studies
Numerous clinical studies have evaluated the efficacy of this compound in treating fungal infections:
Case Study Summaries
- Treatment of Dermatophytosis :
-
Onychomycosis Treatment :
- In a double-blind study comparing terbinafine (250 mg/day) to itraconazole (400 mg/day), terbinafine achieved a 77% mycological cure rate after 12 months compared to 42% for itraconazole .
- Relapse rates were significantly lower in patients treated with terbinafine compared to those treated with itraconazole, highlighting its long-term effectiveness .
- Topical Application :
Safety Profile
The safety profile of this compound has been extensively studied:
- Adverse effects are generally mild and include gastrointestinal disturbances and skin reactions. In one study, only 12% of patients reported adverse events, none severe enough to warrant discontinuation .
- Long-term use has shown minimal side effects, making it a preferred choice for chronic conditions like onychomycosis.
Comparative Efficacy Table
Study Focus | Terbinafine Dosage | Cure Rate (%) | Comparison Drug | Comparison Cure Rate (%) |
---|---|---|---|---|
Dermatophytosis | 500 mg/day | 87 | - | - |
Onychomycosis | 250 mg/day | 77 | Itraconazole | 42 |
Topical Application | 1% cream | 80 | Sertaconazole | 73.35 |
Properties
IUPAC Name |
(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-SZKNIZGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229223 | |
Record name | Terbinafine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78628-80-5 | |
Record name | Terbinafine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78628-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbinafine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbinafine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terbinafine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2E)-6,6,-Dimethylhept-2-en-4-yn-1-yl](methyl)(naphthalen-1-ylmethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERBINAFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/012C11ZU6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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